Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate
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Overview
Description
Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate is a chemical compound with the molecular formula C18H17NO4. It is an ester derivative that features both amide and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both amide and ester groups allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-phenoxypropanamido)benzoate
- Ethyl 4-(3-chlorobenzamido)benzoate
- Ethyl 4-(3-fluorobenzamido)benzoate
Uniqueness
Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate is unique due to the presence of the 3-oxo-3-phenylpropanoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
42389-75-3 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
ethyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C18H17NO4/c1-2-23-18(22)14-8-10-15(11-9-14)19-17(21)12-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21) |
InChI Key |
YDOKMMGYSBOQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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